molecular formula C13H10ClNO2 B7960961 Methyl 2-chloro-5-phenylnicotinate

Methyl 2-chloro-5-phenylnicotinate

Cat. No.: B7960961
M. Wt: 247.67 g/mol
InChI Key: CVPJNBWQEZOTRU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-phenylnicotinate is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of nicotinic acid, featuring a chloro and phenyl substituent on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-phenylnicotinate typically involves the esterification of 2-chloro-5-phenylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-azido-5-phenylnicotinate or 2-thiocyanato-5-phenylnicotinate can be formed.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Amines derived from the reduction of the nitro group.

Scientific Research Applications

Methyl 2-chloro-5-phenylnicotinate has been explored for various scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-phenylnicotinate involves its interaction with specific molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the chloro and phenyl substituents.

    2-Chloronicotinic acid: Contains the chloro group but lacks the ester and phenyl substituents.

    5-Phenylnicotinic acid: Contains the phenyl group but lacks the chloro and ester substituents.

Uniqueness: Methyl 2-chloro-5-phenylnicotinate is unique due to the presence of both chloro and phenyl groups on the nicotinic acid scaffold. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-chloro-5-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-13(16)11-7-10(8-15-12(11)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPJNBWQEZOTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g of PCl3 were added to 25 mL of DMF at room temperature. The resulting yellow solution was saturated with anhydrous HCl while keeping the temperature below 90° C. 5 g (18 mmol) of methyl-2-chloro-2-cyano-4-phenyl-5-oxopentanoate in 5 mL DMF were added at 80° C. and the resulting solution heated at 90° C. for 90 min. The reaction mixture was cooled to room temperature, quenched with water, extracted with toluene, dried and distilled to give methyl 2-chloro-5-phenyl-3-pyridine carboxylate.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl-2-chloro-2-cyano-4-phenyl-5-oxopentanoate
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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